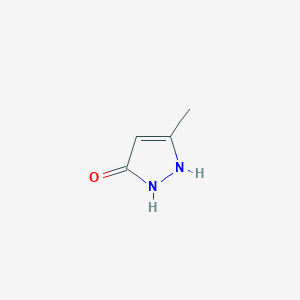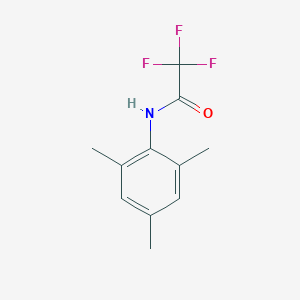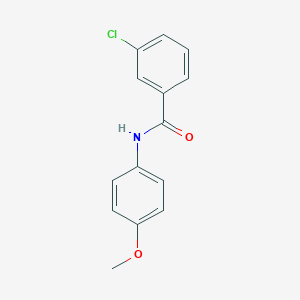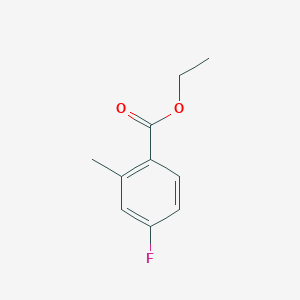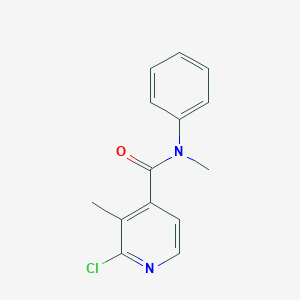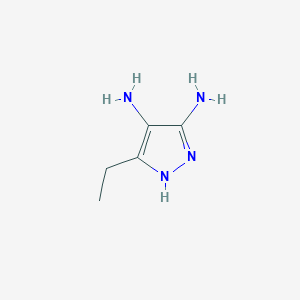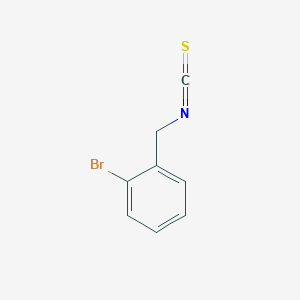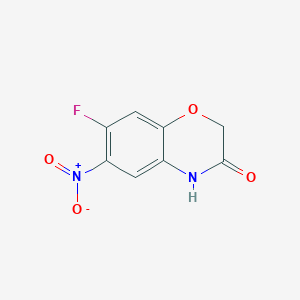
7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Descripción general
Descripción
7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one (also known as NBQX) is a chemical compound that belongs to the family of benzoxazines. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the central nervous system. NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
NBQX acts as a competitive antagonist of the AMPA subtype of ionotropic glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for the receptor. This results in a reduction in the transmission of nerve impulses in the central nervous system, which can have therapeutic effects in neurological disorders.
Efectos Bioquímicos Y Fisiológicos
NBQX has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases. It has also been shown to have anticonvulsant effects in animal models of epilepsy. NBQX has been shown to reduce the release of excitatory neurotransmitters, such as glutamate, which can contribute to neuronal damage in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NBQX is its potent and selective antagonism of the AMPA subtype of ionotropic glutamate receptors, which makes it a valuable tool for studying the role of these receptors in neurological disorders. However, one limitation of NBQX is its relatively short half-life, which can make it difficult to use in experiments that require long-term inhibition of the receptor.
Direcciones Futuras
There are several future directions for research on NBQX. One area of research is the development of more potent and selective antagonists of the AMPA subtype of ionotropic glutamate receptors. Another area of research is the investigation of the potential therapeutic applications of NBQX in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of NBQX in combination with other drugs or therapies may have synergistic effects and could be explored in future studies.
Aplicaciones Científicas De Investigación
NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent and selective antagonist of the AMPA subtype of ionotropic glutamate receptors, which are involved in the transmission of nerve impulses in the central nervous system. NBQX has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases, and it has also been shown to have anticonvulsant effects in animal models of epilepsy.
Propiedades
IUPAC Name |
7-fluoro-6-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O4/c9-4-1-7-5(2-6(4)11(13)14)10-8(12)3-15-7/h1-2H,3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUBUFBVOBPANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547846 | |
| Record name | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
103361-67-7 | |
| Record name | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

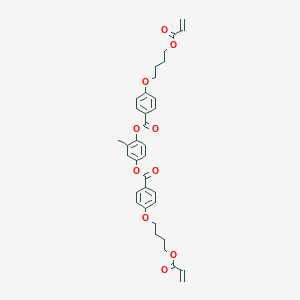
![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)
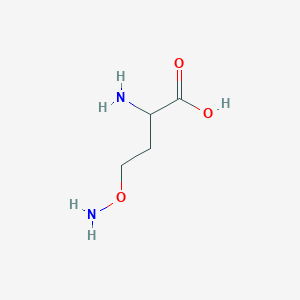
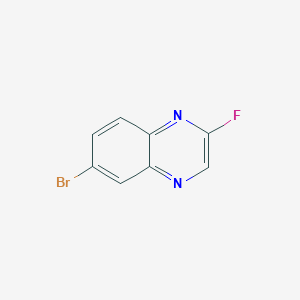
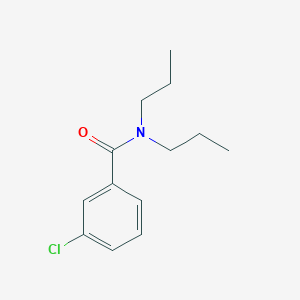
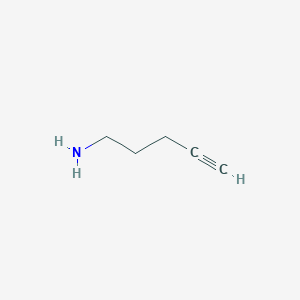
![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)
